1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one

AKR1B10 inhibition cancer research enzyme assay

1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one is a dual AKR1B10/AKR1B1 inhibitor (IC50 240 nM/78 nM) ideal for studying overlapping roles in carbonyl detoxification and oxidative stress. Its moderate potency enables systematic medicinal chemistry optimization. Use as an HTS reference standard to benchmark novel inhibitors. Not a generic pyridine – substitutions alter activity profile. Ensure assay validity with this validated tool compound.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 1256790-03-0
Cat. No. B6233522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one
CAS1256790-03-0
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=CN1)C(=O)C
InChIInChI=1S/C8H9NO2/c1-5-3-8(11)7(4-9-5)6(2)10/h3-4H,1-2H3,(H,9,11)
InChIKeyPKFWOLKLFSIVNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one (CAS 1256790-03-0): Technical Specifications and Core Utility


1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one (CAS 1256790-03-0) is a substituted pyridine derivative characterized by a 4-hydroxy-6-methylpyridine core bearing an ethanone moiety at the 3-position. Its molecular formula is C8H9NO2, with a molecular weight of 151.16 g/mol . The compound has been evaluated as an inhibitor of human aldo-keto reductase family 1 member B10 (AKR1B10), a tumor-associated enzyme, and also shows activity against the closely related AKR1B1 isoform [1]. This evidence positions the compound as a research tool for investigating the AKR superfamily and as a potential starting point for developing novel anticancer agents.

Why Generic Substitution Fails: Unique Structural and Pharmacological Profile of 1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one (CAS 1256790-03-0)


The 4-hydroxy-6-methylpyridine scaffold is not a generic pharmacophore; subtle modifications dramatically alter target engagement. For instance, 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one demonstrates a distinct dual AKR1B10/AKR1B1 inhibition profile [1]. While structurally related 3-hydroxy-4-pyridinones are widely explored as metal chelators [2], this specific acetylated derivative exhibits preferential enzyme inhibition. Furthermore, its IC50 values (240 nM for AKR1B10, 78 nM for AKR1B1) differ markedly from more potent, highly selective AKR1B10 inhibitors like AKR1B10-IN-1 (IC50 3.5 nM) or CHEMBL270067 (IC50 27 nM) [3], underscoring that even within the pyridine class, activity is not interchangeable. Substituting with a non-acetylated or differently substituted analog would therefore invalidate experimental conclusions based on this compound's unique quantitative signature.

Quantitative Differentiation Evidence for 1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one (CAS 1256790-03-0) Selection


AKR1B10 Inhibitory Activity: Quantified Comparison with High-Potency Analog AKR1B10-IN-1

1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one inhibits human recombinant AKR1B10 with an IC50 of 240 nM [1]. In contrast, the optimized inhibitor AKR1B10-IN-1 exhibits an IC50 of 3.5 nM under comparable conditions . This quantifiable difference in potency establishes a clear utility gradient: the target compound serves as a lower-potency probe for systems requiring moderate AKR1B10 inhibition or for structure-activity relationship (SAR) studies aiming to understand the contribution of the simple pyridinone core to activity.

AKR1B10 inhibition cancer research enzyme assay

Dual AKR1B10/AKR1B1 Inhibition Profile: Quantitative Comparison with Highly Selective Inhibitor Oleanolic Acid

The compound inhibits AKR1B1 with an IC50 of 78 nM [1], yielding an AKR1B10/AKR1B1 selectivity ratio of approximately 3.1 (240/78). This contrasts sharply with the natural product oleanolic acid, which achieves an AKR1B10/AKR1B1 selectivity ratio of 1370 [2]. The low selectivity of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one indicates it is a dual inhibitor, suitable for studies investigating the broader AKR family rather than target-specific intervention.

selectivity profiling AKR1B1 diabetes cancer

Potency Ranking Within the Pyridinone AKR1B10 Inhibitor Class: 240 nM vs. 27 nM

Within the chemical class of pyridinone-containing AKR1B10 inhibitors, 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one demonstrates an IC50 of 240 nM [1]. A more optimized pyridinone derivative, CHEMBL270067, achieves an IC50 of 27 nM [2]. This quantitative difference places the target compound at the lower end of the potency spectrum for this scaffold, making it a valuable reference for understanding how structural elaboration (e.g., addition of larger substituents) enhances binding affinity.

SAR pyridinone inhibitors medicinal chemistry

Structural Confirmation and Purity Benchmarking for Reproducible Research

The unambiguous identification of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one is ensured by its unique CAS registry number (1256790-03-0), molecular formula (C8H9NO2), and molecular weight (151.16 g/mol) . While detailed analytical specifications (e.g., purity, melting point) are not consistently reported in public literature, procurement from reputable vendors (e.g., A2B Chem, catalog BL50279) provides a level of traceability . In the absence of such traceability, researchers risk using incorrectly synthesized or degraded material, which can lead to irreproducible biological data, a significant concern in AKR inhibitor studies where minor impurities can drastically skew IC50 values.

quality control reproducibility compound identity

Validated Research and Industrial Application Scenarios for 1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one (CAS 1256790-03-0)


Dual AKR1B10/AKR1B1 Inhibitor Tool for Pan-AKR Target Validation

Given its moderate and balanced inhibition of both AKR1B10 (IC50 240 nM) and AKR1B1 (IC50 78 nM) [1], this compound is ideally suited for functional studies requiring simultaneous blockade of both aldo-keto reductase isoforms. Researchers investigating pathways where AKR1B10 and AKR1B1 may have overlapping or compensatory roles—such as in carbonyl detoxification or cellular response to oxidative stress [2]—can employ this compound to assess the net effect of dual inhibition, thereby avoiding the confounding results that might arise from using highly selective single-isoform inhibitors.

Minimalist Core Scaffold for Structure-Activity Relationship (SAR) Studies

The relatively low potency of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one against AKR1B10 (240 nM) compared to more elaborated pyridinones (e.g., CHEMBL270067, 27 nM) [3] makes it an excellent starting point for medicinal chemistry optimization. The compound represents a minimal pharmacophore that retains measurable activity, allowing researchers to systematically introduce substituents and directly quantify the resulting potency gains. This approach is common in lead optimization campaigns aiming to improve affinity and selectivity for AKR1B10 as a cancer target [4].

Reference Compound for AKR1B10 Inhibitor Screening Assays

With a well-defined IC50 of 240 nM against recombinant human AKR1B10 under standard assay conditions (using pyridine-3-aldehyde as substrate) [1], this compound serves as a reliable reference standard for validating high-throughput screening (HTS) assays. It can be used as a control to confirm assay sensitivity, to calculate Z' factors, and to benchmark the activity of newly discovered inhibitors. Its activity level is sufficiently robust to be easily detected yet low enough to avoid saturating assay signals.

Investigating the Contribution of the Pyridinone Core to Metal Chelation

While the primary evidence focuses on enzyme inhibition, the 4-hydroxy-6-methylpyridine motif is a known metal-binding moiety [5]. This compound can be used in comparative physicochemical studies to evaluate the chelating properties of the 3-acetylated derivative versus non-acetylated analogs (e.g., 4-hydroxy-6-methyl-3-pyridinecarboxylic acid, DQ6) [6]. Such studies are relevant for understanding the structure-function relationship of hydroxypyridinones as iron or aluminum chelators, a field with implications for treating metal overload disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.